
Hydroxybismuthanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxybismuthanone typically involves the reaction of bismuth salts with hydroxyl-containing organic compounds under controlled conditions. One common method includes the use of bismuth nitrate and an appropriate organic hydroxyl compound in an aqueous or organic solvent. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced techniques such as electrochemical deposition and mechanochemical synthesis can enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Hydroxybismuthanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth oxides.
Reduction: Reduction reactions can yield lower oxidation state bismuth compounds.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Various organic reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products: The major products formed from these reactions include bismuth oxides, substituted bismuth compounds, and various organic derivatives .
Scientific Research Applications
Hydroxybismuthanone has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for other bismuth-containing compounds.
Biology: Its relatively low toxicity makes it suitable for biological studies, including antimicrobial research.
Medicine: this compound is explored for its potential in treating gastrointestinal disorders and as a component in radiopharmaceuticals.
Industry: It is used in the production of advanced materials, including semiconductors and nanomaterials .
Mechanism of Action
The mechanism of action of hydroxybismuthanone involves several pathways:
Enzyme Inhibition: It can inhibit various enzymes, disrupting metabolic processes in microorganisms.
Reactive Oxygen Species (ROS) Generation: this compound can induce oxidative stress in cells, leading to cell damage and death.
Metal Ion Interference: It interferes with metal ion homeostasis, particularly iron and nickel, which are essential for microbial growth.
Comparison with Similar Compounds
Bismuth Subsalicylate: Commonly used in medicine for gastrointestinal issues.
Bismuth Oxychloride: Used in cosmetics and pigments.
Bismuth Nitrate: Utilized in various chemical reactions and as a precursor for other bismuth compounds.
Uniqueness: Hydroxybismuthanone stands out due to its specific hydroxyl functional group, which imparts unique reactivity and potential for diverse applications. Its relatively low toxicity compared to other heavy metal compounds makes it particularly valuable in biomedical research .
Properties
CAS No. |
14899-50-4 |
|---|---|
Molecular Formula |
BiHO2 |
Molecular Weight |
241.987 g/mol |
IUPAC Name |
hydroxy(oxo)bismuthane |
InChI |
InChI=1S/Bi.H2O.O/h;1H2;/q+1;;/p-1 |
InChI Key |
DEZFNJKGRYUPBE-UHFFFAOYSA-M |
Canonical SMILES |
O[Bi]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



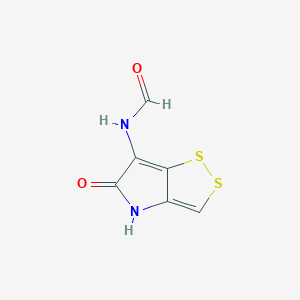

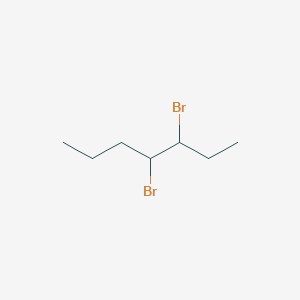

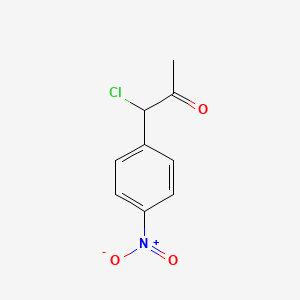
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
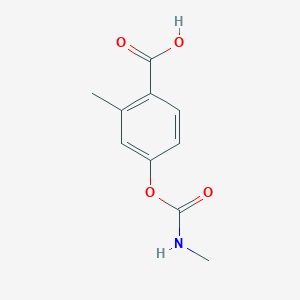



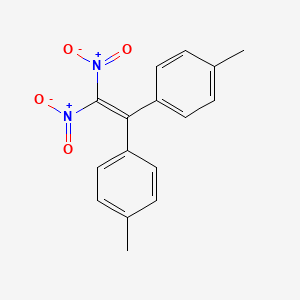
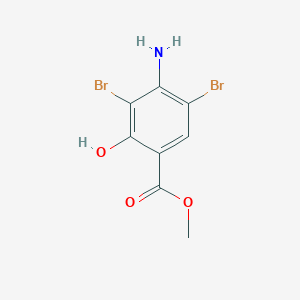
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)
